molecular formula C16H17ClO B019203 (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS No. 114446-47-8

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Cat. No.: B019203
CAS No.: 114446-47-8
M. Wt: 260.76 g/mol
InChI Key: SQDWIPMYVBCJJX-MRXNPFEDSA-N
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Description

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a methylphenoxy group attached to a propane backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol, phenylmagnesium bromide, and 3-chloropropanol.

    Grignard Reaction: Phenylmagnesium bromide is reacted with 2-methylphenol to form the corresponding phenyl ether.

    Chlorination: The phenyl ether is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling Reaction: The chlorinated intermediate is coupled with 3-chloropropanol under basic conditions to yield ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl and methylphenoxy groups can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form dechlorinated or hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized compounds.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-chloro-2-methylphenoxy)propanoate
  • ®-o-methylphenyl glycidyl ether
  • ®-2-(4-chloro-2-methylphenoxy)propionic acid

Uniqueness

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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